(5E)-5-(2-methoxybenzylidene)-9-(2-methoxyphenyl)-4,5,6,7,8,9-hexahydrotetrazolo[5,1-b]quinazoline
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Overview
Description
(5E)-9-(2-METHOXYPHENYL)-5-[(2-METHOXYPHENYL)METHYLIDENE]-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLINE is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-9-(2-METHOXYPHENYL)-5-[(2-METHOXYPHENYL)METHYLIDENE]-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLINE typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Quinazoline Core: Starting from an appropriate aromatic amine and an aldehyde, the quinazoline core can be synthesized through a cyclization reaction.
Introduction of the Tetrazole Ring: The tetrazole ring can be introduced via a [3+2] cycloaddition reaction between an azide and a nitrile group.
Methoxyphenyl Substitution: The methoxyphenyl groups can be introduced through electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups.
Reduction: Reduction reactions could target the quinazoline core or the methoxyphenyl groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers might explore its potential as a lead compound for drug development.
Medicine
In medicine, the compound could be investigated for its pharmacological properties. Its ability to interact with biological targets makes it a candidate for therapeutic applications.
Industry
In industry, this compound might be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5E)-9-(2-METHOXYPHENYL)-5-[(2-METHOXYPHENYL)METHYLIDENE]-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLINE would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would be identified through biochemical assays and molecular modeling studies.
Comparison with Similar Compounds
Similar Compounds
Tetrazoloquinazolines: Compounds with similar core structures but different substituents.
Methoxyphenyl Derivatives: Compounds with methoxyphenyl groups attached to different core structures.
Uniqueness
The uniqueness of (5E)-9-(2-METHOXYPHENYL)-5-[(2-METHOXYPHENYL)METHYLIDENE]-4H,5H,6H,7H,8H,9H-[1,2,3,4]TETRAZOLO[5,1-B]QUINAZOLINE lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23N5O2 |
---|---|
Molecular Weight |
401.5 g/mol |
IUPAC Name |
(5E)-9-(2-methoxyphenyl)-5-[(2-methoxyphenyl)methylidene]-6,7,8,9-tetrahydro-4H-tetrazolo[5,1-b]quinazoline |
InChI |
InChI=1S/C23H23N5O2/c1-29-19-12-5-3-8-15(19)14-16-9-7-11-18-21(16)24-23-25-26-27-28(23)22(18)17-10-4-6-13-20(17)30-2/h3-6,8,10,12-14,22H,7,9,11H2,1-2H3,(H,24,25,27)/b16-14+ |
InChI Key |
IOAZYYKOWNFKAY-JQIJEIRASA-N |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/2\CCCC3=C2NC4=NN=NN4C3C5=CC=CC=C5OC |
Canonical SMILES |
COC1=CC=CC=C1C=C2CCCC3=C2NC4=NN=NN4C3C5=CC=CC=C5OC |
Origin of Product |
United States |
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